6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significance in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable reagent such as urea or thiourea.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-6-cyclopropylpyrimidine-2,4(1H,3H)-dione
- 6-Benzyl-5-cyclopropyluracil
- 6-Benzyl-5-cyclopropylthymine
Uniqueness
6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be attributed to the presence of both benzyl and cyclopropyl groups, which can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6-benzyl-5-cyclopropyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-12(10-6-7-10)11(15-14(18)16-13)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,16,17,18) |
InChI Key |
MFKPPBSVIAUQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(NC(=O)NC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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